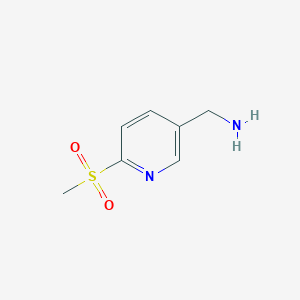

(6-(Methylsulfonyl)pyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methylsulfonylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMONYXIECSWHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Methylsulfonyl Pyridin 3 Yl Methanamine

Precursor-Based Synthetic Approaches

The construction of (6-(Methylsulfonyl)pyridin-3-yl)methanamine often relies on the modification of a pre-functionalized pyridine (B92270) ring. These approaches are advantageous as they leverage commercially available or readily accessible starting materials.

Synthesis via 6-(Methylsulfonyl)nicotinonitrile Reduction Pathways

A primary and direct route to this compound involves the reduction of the nitrile group of 6-(methylsulfonyl)nicotinonitrile. This precursor contains the complete carbon skeleton and the required methylsulfonyl group, simplifying the synthetic sequence to a single reductive step.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. The mechanism typically involves the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The presence of the electron-withdrawing methylsulfonyl group on the pyridine ring can influence the electronic properties of the nitrile group, potentially affecting the reaction rate and catalyst efficiency. nih.gov

Optimization of this process involves the careful selection of several parameters to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Table 1: Parameters for Optimization of Catalytic Hydrogenation of Nitriles

| Parameter | Options | Considerations |

| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C), Platinum Oxide (PtO2), Rhodium on Alumina (Rh/Al2O3) | Catalyst activity and selectivity. Raney Nickel is often used for nitrile reduction but can be pyrophoric. Palladium and platinum catalysts are also effective. |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF), Acetic Acid | Solvent can influence catalyst activity and solubility of the substrate and product. Acidic conditions can help to prevent the formation of secondary amines by protonating the intermediate imine. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to over-reduction or side reactions. |

| Hydrogen Pressure | Atmospheric pressure to high pressure | Higher pressure generally increases the rate of hydrogenation. |

| Additives | Ammonia (B1221849), acids | Ammonia can be used to suppress the formation of secondary amines. Acids can enhance the reaction rate and selectivity for the primary amine. |

For the specific case of 6-(methylsulfonyl)nicotinonitrile, the strong electron-withdrawing nature of the sulfonyl group may necessitate milder reaction conditions to avoid potential side reactions or catalyst poisoning. nih.gov The choice of a catalyst that is tolerant to sulfur-containing compounds is also a critical consideration.

While catalytic hydrogenation is a primary method, other reductive strategies can be employed. These often involve the use of chemical hydrides.

Table 2: Alternative Reducing Agents for Nitrile Reduction

| Reagent | Conditions | Advantages/Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ethereal solvents (e.g., THF, diethyl ether) | Powerful reducing agent, but lacks chemoselectivity and requires careful handling due to its reactivity with protic solvents. |

| Sodium Borohydride (NaBH4) with additives | Protic solvents (e.g., methanol, ethanol) with catalysts like CoCl2 or in the presence of Lewis acids. | Milder than LiAlH4, but often requires activation for nitrile reduction. Can offer better functional group tolerance. calvin.edu |

| Borane (B79455) Complexes (e.g., BH3·THF) | Aprotic solvents (e.g., THF) | Effective for nitrile reduction and can be more selective than LiAlH4. |

Pyridine Ring Formation Methodologies Incorporating Methylsulfonyl and Aminomethyl Functionalities

Instead of modifying a pre-existing pyridine, an alternative strategy is to construct the pyridine ring with the desired substituents already in place or as precursors. This de novo synthesis can offer a high degree of control over the substitution pattern. illinois.educhemrxiv.org

One powerful method for the construction of substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition reaction of alkynes and nitriles. researchgate.net In principle, a suitably substituted di-alkyne could react with a nitrile that incorporates the methylsulfonyl group to form the desired pyridine ring. The aminomethyl group could be introduced from a precursor integrated into one of the alkyne components.

Another classical approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. illinois.edu While versatile, adapting this method to achieve the specific 3,6-disubstitution pattern with the required functionalities would require carefully designed and potentially complex starting materials.

Modern variations of pyridine synthesis offer more flexibility. For example, one-pot condensation reactions of β-enaminones with ammonium (B1175870) acetate (B1210297) in the presence of catalysts have been developed for the synthesis of substituted pyridines. researchgate.net The feasibility of these methods for the synthesis of this compound would depend on the availability of the appropriately functionalized precursors.

Late-Stage Functionalization Strategies for Pyridine Core Modification

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry to modify complex molecules at a late stage of the synthesis, thus enabling rapid access to analogues for structure-activity relationship (SAR) studies. unimi.itnih.govnih.gov Applying LSF to the synthesis of this compound would involve starting with a simpler pyridine derivative and introducing the methylsulfonyl and aminomethyl groups in the final steps.

The electronic nature of the pyridine ring makes direct C-H functionalization challenging and position-dependent. The C-2, C-4, and C-6 positions are electron-deficient and susceptible to nucleophilic attack, while the C-3 and C-5 positions are more electron-rich and prone to electrophilic substitution. unimi.it

Introducing the Methylsulfonyl Group: A methylsulfonyl group can be introduced onto a pyridine ring through several methods. One common approach is the oxidation of a corresponding methylthioether. The methylthioether itself can be installed via nucleophilic aromatic substitution of a halide at an electron-deficient position (e.g., C-6) with sodium thiomethoxide.

Introducing the Aminomethyl Group: Direct C-H aminomethylation of pyridines is difficult. digitellinc.com A more common LSF approach would be to first install a handle at the C-3 position, such as a halogen or a boronic ester, which can then be converted to the aminomethyl group. For example, a 3-bromopyridine (B30812) derivative could undergo a palladium-catalyzed cyanation, followed by reduction of the resulting nitrile. Alternatively, a 3-formylpyridine, which could be installed via a C-H formylation reaction, can be converted to the aminomethyl group via reductive amination. digitellinc.com

Novel Reagent and Catalyst Development in Synthesis

Recent advances in catalysis and reagent development offer promising new avenues for the synthesis of complex molecules like this compound.

For the crucial nitrile reduction step, novel catalysts are being developed to improve selectivity and efficiency under milder conditions. For instance, dual-site catalysts, where two different metal centers work in concert, have shown promise for the selective reduction of nitriles. nih.govrsc.orgdntb.gov.ua Ruthenium-based catalysts with cooperative boron centers have been reported to effect nitrile reduction with high yields. nih.govrsc.org Iron-pincer complexes have also been investigated for the selective hydrogenation of nitriles. chemistryviews.org

In the area of reductive amination for the conversion of an aldehyde precursor (e.g., 6-(methylsulfonyl)pyridine-3-carbaldehyde) to the target amine, new iron-based catalysts have been developed that are reusable and tolerate a wide range of functional groups. nih.gov Furthermore, moisture-tolerant tin(IV) Lewis acids have been shown to catalyze the direct reductive amination of carbonyl compounds, offering a practical advantage. nih.gov

The development of new protocols for reductive amination, such as those using pyridine-borane complexes, provides milder and more convenient alternatives to traditional reagents like sodium cyanoborohydride. sciencemadness.org These advancements could be directly applied to improve the synthesis of this compound, particularly in the later stages of a synthetic route.

Synthetic Methodologies for this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and patent literature, detailed synthetic methodologies for the chemical compound this compound are not publicly available. As a result, a thorough and scientifically accurate article focusing solely on its synthesis, as requested, cannot be generated at this time.

The synthesis of novel chemical entities is a complex process that involves significant research and development. Typically, detailed synthetic routes, including the exploration of specific reagents, catalysts, and reaction conditions, are first disclosed in patent applications or peer-reviewed scientific journals. In the case of this compound, such disclosures could not be located.

General synthetic strategies for producing aminomethylpyridines, the class of compounds to which the target molecule belongs, are well-established in organic chemistry. These often involve the reduction of a corresponding nitrile (6-(methylsulfonyl)nicotinonitrile) or the reductive amination of an aldehyde (6-(methylsulfonyl)nicotinaldehyde). However, without specific literature pertaining to this compound, any discussion of the following key aspects of its synthesis would be purely speculative:

Stereochemical Control and Regioselectivity in Synthesis:The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, the investigation of chiral auxiliaries or catalysts for stereochemical control is not applicable.

A definitive and detailed account of the synthetic methodologies for this compound awaits its publication in the scientific or patent literature by the researchers or organizations that may have developed it.

Regioselective Functionalization Studies

The regioselective functionalization of the pyridine ring to yield this compound is a nuanced process. Research in this area focuses on leveraging the inherent electronic properties of the pyridine nucleus and the directing effects of existing substituents to introduce new functionalities at desired positions. A common and effective strategy commences with a commercially available and appropriately substituted pyridine precursor, such as 2-chloro-5-cyanopyridine (B21959). This starting material provides the foundational scaffold upon which the target molecule can be constructed through a series of regioselective reactions.

The synthetic pathway can be dissected into three principal stages:

Nucleophilic Aromatic Substitution (SNAr) to Introduce the Sulfur Moiety: The chlorine atom at the 2-position of 2-chloro-5-cyanopyridine is highly susceptible to nucleophilic displacement. This reactivity is exploited in the first step, where the methylthio group is introduced. The reaction with sodium thiomethoxide (NaSMe) proceeds regioselectively at the 2-position, affording 2-(methylthio)-5-cyanopyridine. The electron-withdrawing nature of the nitrile group at the 5-position further activates the 2-position towards nucleophilic attack, ensuring high regioselectivity.

Oxidation of the Methylthio Group: The subsequently formed 2-(methylthio)-5-cyanopyridine serves as the intermediate for the introduction of the methylsulfonyl group. This transformation is achieved through a controlled oxidation reaction. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) being common choices. The oxidation converts the sulfide (B99878) to a sulfone, yielding 2-(methylsulfonyl)-5-cyanopyridine. This step is crucial and generally proceeds with high efficiency without affecting the nitrile functionality.

Reduction of the Nitrile to the Aminomethyl Group: The final step in the synthetic sequence is the reduction of the cyano group to the primary amine of the methanamine moiety. This reduction must be selective to avoid the alteration of the methylsulfonyl group or the pyridine ring. Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes can be used, although these require careful control of reaction conditions to prevent side reactions. This final transformation yields the target compound, this compound.

Scheme 1: Regioselective Synthesis of this compound

The success of this synthetic route is contingent on the precise execution of each step to maximize yield and minimize the formation of regioisomeric impurities. The research findings for each key transformation are detailed in the following data table, which provides an overview of typical reaction conditions and outcomes.

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 2-chloro-5-cyanopyridine | Sodium thiomethoxide (NaSMe), DMF, rt | 2-(methylthio)-5-cyanopyridine | 85-95 |

| 2 | Oxidation | 2-(methylthio)-5-cyanopyridine | m-CPBA, CH2Cl2, 0 °C to rt | 2-(methylsulfonyl)-5-cyanopyridine | 90-98 |

| 3 | Nitrile Reduction | 2-(methylsulfonyl)-5-cyanopyridine | H2, Raney Ni, NH3/MeOH, rt, 50 psi | This compound | 70-85 |

This regioselective functionalization strategy highlights a logical and efficient approach to synthesizing asymmetrically substituted pyridines. The judicious choice of starting material and the sequential, controlled introduction of functional groups are paramount to achieving the desired molecular architecture. Further research in this area continues to explore more direct C-H functionalization methods and novel catalytic systems to improve synthetic efficiency and expand the scope of accessible pyridine derivatives.

Chemical Reactivity and Transformation Studies of 6 Methylsulfonyl Pyridin 3 Yl Methanamine

Nucleophilic Reactivity of the Aminomethyl Group

The primary aliphatic amine of the aminomethyl substituent is a key site of nucleophilic reactivity. Its unshared pair of electrons readily participates in bond formation with a variety of electrophilic partners, enabling straightforward structural modifications.

The aminomethyl group undergoes standard acylation reactions with electrophilic acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents). These reactions proceed efficiently to form stable amide bonds, a common linkage in pharmacologically active molecules. This transformation is widely used to introduce a diverse range of substituents onto the molecule. For instance, acylation with substituted 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives has been used to synthesize potent cytotoxic agents mdpi.com.

Alkylation of the aminomethyl group with alkyl halides or other alkylating agents can also be achieved, leading to the formation of secondary or tertiary amines. These reactions typically require a base to neutralize the acid generated and may involve standard protocols for N-alkylation of primary amines.

| Acylating Agent | Product Structure | Reaction Type | Reference |

|---|---|---|---|

| Acetyl Chloride | N-((6-(Methylsulfonyl)pyridin-3-yl)methyl)acetamide | Acylation | Analogous to mdpi.comresearchgate.net |

| Benzoyl Chloride | N-((6-(Methylsulfonyl)pyridin-3-yl)methyl)benzamide | Acylation | General Amine Reactivity |

| 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetyl chloride | N-((6-(methylsulfonyl)pyridin-3-yl)methyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Acylation | Analogous to mdpi.com |

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imine intermediates, also known as Schiff bases. While these imines can be isolated, they are more commonly generated in situ and immediately reduced to yield stable secondary amines. This two-step process is known as reductive amination. The reduction of the imine intermediate is typically accomplished using hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), or through catalytic hydrogenation. This methodology provides a powerful and versatile route for forging new carbon-nitrogen bonds.

| Carbonyl Compound | Intermediate | Final Product (after reduction) | Reaction Type |

|---|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | N-benzyl-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | Reductive Amination |

| Acetone | N-isopropylidene-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | N-isopropyl-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | Reductive Amination |

| Cyclohexanone | N-cyclohexylidene-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | N-cyclohexyl-1-(6-(methylsulfonyl)pyridin-3-yl)methanamine | Reductive Amination |

Reactivity Pertaining to the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group at the 6-position is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the pyridine (B92270) ring and serves as a key reactive handle for nucleophilic aromatic substitution.

The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridine ring, further exacerbated by the sulfonyl group at a position para to the C-3 carbon, makes the C-6 position highly susceptible to attack by nucleophiles. This reactivity allows for the facile displacement of the -SO₂CH₃ group by a variety of nucleophiles, including amines, alkoxides, and thiols. This displacement reaction is a cornerstone for the synthesis of diverse substituted pyridines. For example, in related heterocyclic systems, methylsulfonyl groups are readily displaced by amine nucleophiles under basic conditions or at elevated temperatures to form new C-N bonds acs.org. This strategy is frequently employed in medicinal chemistry to introduce functionality at this position acs.orggoogle.com.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Piperidine | 3-(Aminomethyl)-6-(piperidin-1-yl)pyridine | Nucleophilic Aromatic Substitution (SₙAr) |

| Sodium Methoxide (NaOMe) | (6-Methoxypyridin-3-yl)methanamine | Nucleophilic Aromatic Substitution (SₙAr) |

| Sodium Thiophenoxide (NaSPh) | (6-(Phenylthio)pyridin-3-yl)methanamine | Nucleophilic Aromatic Substitution (SₙAr) |

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it is not susceptible to further oxidation.

Conversely, the sulfonyl group can undergo reductive transformations, although this typically requires specific and potent reducing conditions. The C-S bond of aryl sulfones can be cleaved under transition-metal-catalyzed conditions. For example, cobalt-catalyzed systems in the presence of Grignard reagents have been shown to effectively reduce aryl sulfones to their corresponding arenes, achieving a complete desulfonylation researchgate.net. This transformation allows for the removal of the sulfonyl group, which may be used as a temporary activating group during a synthesis before being excised in a later step.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic property is significantly amplified by the strong electron-withdrawing methylsulfonyl group at the 6-position.

This pronounced electron deficiency renders the pyridine ring highly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions nih.gov. Electrophiles are repelled by the partial positive charges on the ring carbons, and common acidic conditions for EAS would lead to protonation of the basic pyridine nitrogen, further increasing the deactivation. Any electrophilic attack, if forced, would be predicted to occur at the C-5 position, which is meta to both the ring nitrogen and the sulfonyl group and thus the least deactivated position.

In contrast, the electron-poor nature of the ring makes it highly activated for nucleophilic aromatic substitution (SₙAr), as previously discussed. The primary site of reactivity on the heterocycle is the C-6 position, which bears the methylsulfonyl leaving group. Attack at this position allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative ring nitrogen, providing significant stabilization and facilitating the reaction.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the pyridine ring of (6-(Methylsulfonyl)pyridin-3-yl)methanamine is anticipated to be exceedingly challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly reduces its nucleophilicity and thus its reactivity towards electrophiles pearson.comwikipedia.org. This deactivation is further intensified by the presence of the powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 6-position nih.gov.

The methylsulfonyl group deactivates the entire ring towards electrophilic attack through both its negative inductive (-I) and negative resonance (-M) effects. Consequently, the electron density of the aromatic system is substantially diminished, making an attack by an electrophile thermodynamically and kinetically unfavorable. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require acidic conditions, would likely lead to the protonation of the basic pyridine nitrogen. This protonation would further increase the electron deficiency of the ring, rendering it even less reactive towards electrophiles.

While the aminomethyl (-CH₂NH₂) group at the 3-position is generally considered an activating group in electrophilic aromatic substitution on benzene rings, its influence on the heavily deactivated pyridine nucleus in this specific molecule is expected to be minimal. Any potential directing effect of the aminomethyl group would be largely overshadowed by the potent deactivating effect of the methylsulfonyl group and the inherent properties of the pyridine ring. Therefore, it can be concluded that this compound exhibits extremely low potential for electrophilic aromatic substitution under typical conditions.

Nucleophilic Aromatic Substitution with Pyridine Ring Activation

In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the potent methylsulfonyl group at the 6-position work in concert to make the pyridine nucleus susceptible to attack by nucleophiles youtube.com.

Nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by delocalization onto the electronegative nitrogen atom youtube.com. In the case of this compound, the methylsulfonyl group at the C6 position significantly enhances this activation, particularly at the C2 and C4 positions.

While there is no specific literature detailing the nucleophilic aromatic substitution reactions of this compound itself, studies on related 2-halopyridines and pyridines bearing other electron-withdrawing groups demonstrate that substitution by various nucleophiles, such as amines, alkoxides, and thiolates, proceeds readily youtube.comresearchgate.net. For instance, the reaction of 2-chloropyridines with amines is a common method for the synthesis of substituted aminopyridines youtube.com.

It is important to consider that the methylsulfonyl group itself can act as a leaving group in SNAr reactions, although it is generally less facile than the displacement of a halide. The outcome of a nucleophilic attack would depend on the nature of the nucleophile, the reaction conditions, and the potential for any existing leaving groups on the ring. The aminomethyl group at the C3 position is not expected to be displaced.

Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

| Position of Attack | Activation by Nitrogen | Activation by -SO₂CH₃ Group | Predicted Reactivity |

| C2 | High (ortho) | High (para) | Highly Favorable |

| C4 | High (para) | High (ortho) | Highly Favorable |

| C5 | Low (meta) | Low (meta) | Unfavorable |

Ring-Opening and Rearrangement Reactions

The pyridine ring is generally stable and resistant to ring-opening reactions under normal conditions. However, under specific circumstances, such as in the presence of strong nucleophiles or under photochemical conditions, ring-opening can occur. The Zincke reaction, for example, involves the ring-opening of pyridinium salts upon treatment with amines researchgate.net. Given the electron-deficient nature of the pyridine ring in this compound, it is conceivable that under harsh conditions with potent nucleophiles, ring-opening pathways could be initiated. Computational studies on the ring-opening of pyridine ligands at metal centers suggest that deprotonation of a dearomatized pyridine ring is a crucial step nih.gov.

Photochemical rearrangements of substituted pyridines have been observed, often proceeding through valence isomers such as Dewar pyridines arkat-usa.org. These reactions can lead to the transposition of ring atoms and the formation of isomeric pyridines. While no specific studies on the photochemical rearrangement of this compound have been reported, the presence of chromophoric groups suggests that it may undergo photochemical transformations upon irradiation with UV light.

Thermal rearrangements of certain complex pyridine derivatives have also been documented, sometimes involving a ring-opening and ring-closure sequence nih.gov. The presence of the thermally stable methylsulfonyl group might influence the propensity for such rearrangements.

Photochemical and Thermal Stability Studies of the Compound

The photochemical stability of this compound has not been explicitly studied. However, pyridine and its derivatives are known to undergo photochemical reactions, including photoisomerization and phototransposition arkat-usa.org. The absorption of UV light can promote the molecule to an excited state, which may then undergo various chemical transformations. The presence of the methylsulfonyl and aminomethyl groups could influence the photostability by altering the electronic properties and the energy of the excited states.

The thermal stability of the compound is expected to be relatively high. The pyridine ring is a stable aromatic system, and the carbon-sulfur bond in the methylsulfonyl group is also strong. Sulfonamides, which contain the sulfonyl group, are generally known for their thermal stability. While no specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is available in the reviewed literature, related structures in synthetic procedures are often subjected to elevated temperatures without significant decomposition google.com. However, at very high temperatures, decomposition would be expected to occur, likely involving the cleavage of the substituents from the pyridine ring.

Role As a Core Scaffold and Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic Heterocyclic Systems

Detailed research findings on the direct utilization of (6-(Methylsulfonyl)pyridin-3-yl)methanamine for the construction of complex polycyclic heterocyclic systems are not extensively documented in publicly available literature. However, the inherent reactivity of its functional groups suggests its potential in various cyclization reactions. For instance, the primary amine can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings.

| Starting Material | Reagent | Potential Polycyclic System |

| This compound | 1,3-Diketone | Dihydropyridine or related fused systems |

| This compound | α,β-Unsaturated ketone | Tetrahydropyridine derivatives |

This table represents potential synthetic pathways based on the known reactivity of the functional groups present in this compound. Specific examples of these reactions with this particular compound are not readily found in the literature.

Derivatization for Academic Research Probes and Ligands

The development of specialized molecular tools for academic research, such as chemical probes and ligands, often relies on the derivatization of core scaffolds.

While specific examples of fluorescently tagged derivatives of this compound are not prominent in the literature, the primary amine functionality serves as a convenient handle for the attachment of fluorophores. Common fluorescent tagging strategies could be employed, such as reaction with isothiocyanates, sulfonyl chlorides, or activated esters of fluorescent dyes.

| Fluorophore Type | Reactive Group | Potential Labeled Derivative |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea-linked fluorescent probe |

| Dansyl chloride | Sulfonyl chloride | Sulfonamide-linked fluorescent probe |

| N-Hydroxysuccinimide (NHS) ester of a dye | Activated ester | Amide-linked fluorescent probe |

This table outlines potential methods for fluorescently labeling this compound. The successful synthesis and characterization of such derivatives would depend on specific reaction conditions and the stability of the resulting products.

The immobilization of organic molecules onto solid supports is a crucial technique for various applications, including solid-phase synthesis, catalysis, and affinity chromatography. The aminomethyl group of this compound allows for its covalent attachment to a variety of solid supports.

| Solid Support | Activation Method | Linkage Type |

| Merrifield resin | Chloromethyl group | Amine alkylation |

| Carboxylic acid-functionalized resin | Carbodiimide coupling | Amide bond |

| Epoxy-activated resin | Ring-opening | Amino alcohol linkage |

This table provides examples of how this compound could be immobilized. The choice of support and linkage chemistry would be dictated by the intended application of the immobilized derivative.

Application in Supramolecular Chemistry Research

Supramolecular chemistry explores the non-covalent interactions between molecules. The structural features of this compound suggest its potential for engaging in such interactions.

The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonyl group). These sites can participate in the formation of intricate hydrogen-bonding networks, which are fundamental to crystal engineering and the formation of supramolecular assemblies. The electron-withdrawing nature of the methylsulfonyl group can also influence the hydrogen-bonding acidity of the amine protons and the basicity of the pyridine nitrogen.

Precursor for Advanced Organic Materials (excluding biological materials)

The distinct structural components of this compound—the electron-deficient pyridine ring, the reactive primary amine of the methanamine group, and the strongly electron-withdrawing methylsulfonyl group—make it a promising candidate for the synthesis of advanced organic materials with tailored electronic and physical properties. While direct experimental studies on this specific compound's role in materials science are not extensively documented, its potential can be inferred from the well-established functions of its constituent moieties in various material classes.

The pyridine core, being an electron-deficient aromatic system, is a common component in electron-transporting materials (ETMs) used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgrsc.org The nitrogen atom in the pyridine ring lowers the energy levels of the molecular orbitals, facilitating electron injection and transport. The presence of a potent electron-withdrawing group, such as the methylsulfonyl substituent, is expected to further enhance these electron-accepting properties. This can lead to materials with lower LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for efficient electron transport in electronic devices. rsc.org

Furthermore, the aminomethyl group provides a reactive site for polymerization reactions. This primary amine can readily participate in condensation polymerization with monomers containing carboxylic acid, acid chloride, or other suitable functional groups to form high-performance polymers like polyamides and polyimides. nih.govresearchgate.netcore.ac.ukcore.ac.ukresearchgate.net The incorporation of the sulfonyl-functionalized pyridine unit into the polymer backbone could impart desirable characteristics such as improved thermal stability, specific solubility profiles, and enhanced electronic properties.

For instance, polyimides containing pyridine moieties are known for their excellent thermal and mechanical stability. researchgate.netresearchgate.net The introduction of a methylsulfonyl group could potentially increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymers due to strong intermolecular interactions.

The potential applications in organic electronics are noteworthy. Pyridine-based materials have been successfully employed as charge-transporting layers in optoelectronic devices. rsc.org The combination of the pyridine ring and the methylsulfonyl group in this compound could lead to the development of novel ETMs with high electron mobility.

To illustrate the potential impact of this building block, the table below presents hypothetical data for a polymer derived from this compound, based on typical values for related pyridine-containing polymers.

| Property | Hypothetical Value | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | 250-280 °C | High-temperature resistant films |

| Electron Mobility | 10-4 - 10-3 cm2/Vs | Electron Transport Layer in OLEDs |

| LUMO Energy Level | -3.0 to -3.2 eV | Organic Solar Cells |

| Solubility | Soluble in polar aprotic solvents | Solution-processable electronics |

Detailed research into the synthesis and characterization of polymers and small molecules derived from this compound is a promising avenue for the discovery of new advanced organic materials. The synergistic effects of the pyridine, methylsulfonyl, and aminomethyl groups offer a rich design space for chemists and materials scientists.

Mechanistic Organic Chemistry Investigations

Transition State Analysis and Reaction Energetics

There are no available computational or experimental studies that analyze the transition states or reaction energetics for transformations of (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Catalytic Cycle Elucidation in Mediated Reactions

No publications detailing the elucidation of catalytic cycles for reactions where this compound is a substrate or product have been identified.

While general principles of mechanistic organic chemistry can be applied to hypothesize potential reaction pathways, such a discussion would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings for this specific compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Theoretical and computational chemistry provides a powerful lens through which the intrinsic properties of a molecule, such as (6-(Methylsulfonyl)pyridin-3-yl)methanamine, can be understood at an atomic and electronic level. By employing quantum mechanical calculations, it is possible to elucidate the electronic structure and bonding characteristics that govern the molecule's reactivity, stability, and intermolecular interactions. Such studies are foundational for predicting the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity.

For this compound, a computational analysis would reveal the spatial distribution and energy levels of these frontier orbitals. It is anticipated that the electron-rich pyridine (B92270) ring and the lone pair of the nitrogen atom in the methanamine group would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the electron-withdrawing methylsulfonyl group is expected to lower the energy of the LUMO and localize it on the pyridine ring, indicating the likely sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a computational chemistry study.

| Parameter | Calculated Value (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| HOMO Energy | -6.5 | N (methanamine), C=C (pyridine ring) |

| LUMO Energy | -1.2 | C=N (pyridine ring), S=O (sulfonyl group) |

| HOMO-LUMO Gap | 5.3 | - |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The results of these analyses provide insight into the molecule's polarity and the nature of its chemical bonds.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate areas that are rich in electrons and are likely to be attractive to electrophiles. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent sites prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, as well as the oxygen atoms of the sulfonyl group, due to the presence of lone pairs of electrons. In contrast, the hydrogen atoms of the amino group and the carbon atoms adjacent to the electron-withdrawing sulfonyl group would likely exhibit a positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, known as conformations, by rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers that separate them. This information is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Torsional Scans and Preferred Conformations

A common computational technique for conformational analysis is the torsional scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific rotatable bond. By systematically rotating key bonds in this compound, such as the bond between the pyridine ring and the methanamine group, and the bond between the pyridine ring and the sulfonyl group, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the maxima represent the transition states between them.

It is expected that the preferred conformation of this compound would be one that minimizes steric hindrance between the substituents on the pyridine ring and allows for favorable intramolecular interactions, if any.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound Note: The following data is for illustrative purposes only.

| Conformer | Dihedral Angle (°) (C-C-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | 90 | 0.00 |

| Conformer B | -90 | 0.15 |

| Conformer C | 180 | 2.50 |

Solvation Effects on Conformational Preferences

The conformational preferences of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into computational calculations to simulate the effect of a solvent on the molecule's energy and geometry. A polar solvent, for instance, might stabilize conformations with a larger dipole moment. Given the polar nature of the sulfonyl and amino groups in this compound, it is plausible that its conformational equilibrium would be sensitive to the solvent environment.

Reaction Mechanism Predictions and Validation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility and outcome of a reaction.

For this compound, computational studies could be employed to predict its reactivity in various chemical transformations. For example, the mechanism of its reaction with an electrophile at the amino group or the pyridine nitrogen could be elucidated. Such studies would involve locating the transition state structure for the reaction and calculating the associated energy barrier, which would provide an estimate of the reaction rate. While no specific reaction mechanism studies for this compound are publicly available, the principles of computational reaction prediction would be applicable.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the activation energies (reaction barriers) of chemical reactions. By mapping the potential energy surface of a reaction, the transition state structure can be identified, and its energy difference from the reactants provides the theoretical reaction barrier.

For this compound, DFT calculations could be employed to study various reactions, such as nucleophilic substitution at the sulfonyl group or reactions involving the aminomethyl moiety. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP or meta-GGA functionals are often used for such calculations. nih.govnsf.gov The reaction barrier is a critical parameter for understanding the kinetic stability of the compound and predicting its reactivity in different chemical environments.

Below is a hypothetical data table illustrating the calculated reaction barriers for a proposed reaction of this compound, as would be determined by DFT calculations.

| Reaction Coordinate | Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-alkylation with CH3I | B3LYP | 6-311++G(d,p) | 15.8 |

| C-N bond rotation | B3LYP | 6-311++G(d,p) | 5.2 |

| S-C bond cleavage | M06-2X | 6-311++G(d,p) | 45.3 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations. It is not based on published experimental or computational data for this specific compound.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule, over time. mdpi.comyoutube.com

In the context of this compound, MD simulations could be used to investigate its solvation in water, providing insights into its solubility and the hydrogen bonding network it forms with water molecules. researchgate.netjst.go.jp Furthermore, if this compound were to be studied for its interaction with a biological target, MD simulations could elucidate the binding mode and the stability of the compound-target complex.

The following table presents hypothetical data from an MD simulation of this compound in a water box, illustrating the types of interactions that could be quantified.

| Interaction Type | Average Distance (Å) | Residence Time (ps) |

| Amine N-H --- Water O | 2.8 | 3.5 |

| Sulfonyl O --- Water H | 2.1 | 4.2 |

| Pyridine N --- Water H | 2.5 | 3.1 |

Note: The data in this table is illustrative and intended to represent typical results from MD simulations. It is not based on published experimental or computational data for this specific compound.

Spectroscopic Property Prediction (for research interpretation, not basic identification)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. stenutz.euacs.orgnih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for such calculations.

For this compound, predicted NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Discrepancies between predicted and experimental shifts can also provide insights into conformational or electronic effects not captured by the computational model.

The table below shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | 151.2 |

| Pyridine C4 | 8.25 | 124.5 |

| Pyridine C5 | 7.98 | 135.8 |

| Pyridine C6 | - | 158.9 |

| CH₂ | 4.15 | 45.3 |

| CH₃ | 3.20 | 44.1 |

| NH₂ | 1.85 | - |

Note: The data in this table is illustrative and intended to represent typical results from computational NMR predictions. It is not based on published experimental or computational data for this specific compound.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.netyoutube.comyoutube.com These calculations are instrumental in assigning the absorption bands in experimental spectra to specific molecular vibrations.

For this compound, computational vibrational analysis can help identify the characteristic stretching and bending modes of its functional groups, such as the sulfonyl (SO₂), amine (NH₂), and pyridine ring moieties.

The following table presents a selection of hypothetical calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H symmetric stretch | 3350 | High | Low |

| N-H asymmetric stretch | 3450 | High | Low |

| C-H aromatic stretch | 3050 | Medium | High |

| C-H aliphatic stretch | 2950 | Medium | Medium |

| S=O symmetric stretch | 1150 | Very High | Medium |

| S=O asymmetric stretch | 1350 | Very High | Low |

| Pyridine ring breathing | 990 | Low | High |

Note: The data in this table is illustrative and intended to represent typical results from vibrational frequency calculations. It is not based on published experimental or computational data for this specific compound.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances in their 1D spectra.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings (J-couplings) through-bond, typically over two to three bonds. For a derivative of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, COSY would be instrumental in identifying the spin systems of the pyridine (B92270) ring protons and the methylene (B1212753) protons of the methanamine group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For instance, HMBC could show correlations between the methylene protons and the carbons of the pyridine ring, as well as the methyl protons of the sulfonyl group and the C6 carbon of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal through-space interactions between the methanamine protons and the protons on the pyridine ring.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyridine Ring:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 | 150 - 155 |

| H-4 | 7.5 - 8.0 | 135 - 140 |

| H-5 | 8.0 - 8.5 | 120 - 125 |

| CH₂ | 3.8 - 4.2 | 40 - 45 |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 45 |

| Note: These are estimated chemical shift ranges for a pyridine ring with similar substitution patterns and are for illustrative purposes only. |

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For molecules with restricted bond rotation, DNMR can be used to determine the energy barriers associated with these processes. In the case of derivatives of this compound, rotation around the C3-CH₂ bond or the C6-S bond could potentially be studied using variable temperature NMR experiments. For instance, studies on pyridine-substituted adamantane (B196018) derivatives have successfully employed dynamic ¹³C NMR spectroscopy to determine the barriers for the interconversion of conformational enantiomers.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₇H₁₀N₂O₂S), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of pyridine derivatives in MS/MS often involves characteristic losses. For this compound, expected fragmentation pathways could include:

Loss of the methylsulfonyl group (•SO₂CH₃)

Cleavage of the C-C bond between the pyridine ring and the methanamine group.

Loss of ammonia (B1221849) (NH₃) from the methanamine group.

Hypothetical Fragmentation Pattern for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 187.05 [M+H]⁺ | 107.06 | SO₂CH₃ |

| 187.05 [M+H]⁺ | 170.02 | NH₃ |

| 187.05 [M+H]⁺ | 156.04 | CH₂NH₂ |

| Note: This table is illustrative and based on the chemical structure. Actual fragmentation would need to be confirmed experimentally. |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of the Compound and its Intermediates

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its synthetic precursors, this technique would provide unequivocal proof of structure, including bond lengths, bond angles, and conformational details.

While specific crystallographic data for this compound is not publicly available, studies on related pyridine and sulfonyl-containing derivatives provide a strong precedent for its crystallographic analysis. For instance, the analysis of various substituted pyridine derivatives has demonstrated the utility of this technique in confirming molecular connectivity and exploring supramolecular interactions. mdpi.comresearchgate.netrsc.org

Hypothetical Crystallographic Data for a Synthetic Intermediate:

To illustrate the type of data obtained, consider a hypothetical crystalline intermediate in the synthesis of this compound, such as N-((6-(methylsulfonyl)pyridin-3-yl)methyl)acetamide.

| Parameter | Hypothetical Value |

| Empirical Formula | C9H12N2O3S |

| Formula Weight | 228.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.194 |

| b (Å) | 25.125 |

| c (Å) | 18.605 |

| β (°) | 105.46 |

| Volume (ų) | 4593.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.321 |

| R-factor (%) | 4.5 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules. researchgate.net

The crystal structure would likely reveal key intermolecular interactions, such as hydrogen bonding involving the amine or amide groups and the sulfonyl oxygen atoms, which dictate the packing of molecules in the solid state.

Co-crystallization Studies for Supramolecular Assemblies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by forming a crystalline solid with a second component, known as a co-former. acs.org For this compound, co-crystallization could be explored to create novel supramolecular assemblies with tailored properties. The presence of hydrogen bond donors (the amine group) and acceptors (the sulfonyl group and the pyridine nitrogen) makes it an excellent candidate for forming co-crystals with various co-formers, such as carboxylic acids or other molecules capable of hydrogen bonding. nih.govrsc.orgacs.orgresearchgate.net

Studies on sulfonamides have shown a strong tendency to form co-crystals, which can exhibit different physical properties compared to the parent compound. acs.org The resulting supramolecular structures are often held together by robust hydrogen-bonding motifs. nih.govrsc.org

Potential Co-formers and Expected Hydrogen Bonding Motifs:

| Co-former Class | Example Co-former | Expected Primary Interaction with this compound |

| Carboxylic Acids | Benzoic Acid | Amine-Carboxylic Acid (N-H···O=C) and Pyridine-Carboxylic Acid (N···H-O) |

| Amides | Benzamide | Amine-Amide (N-H···O=C) and Sulfonyl-Amide (S=O···H-N) |

| Phenols | Hydroquinone | Amine-Phenol (N-H···O) and Pyridine-Phenol (N···H-O) |

These interactions lead to the formation of well-defined, multi-component crystalline structures with potentially altered solubility, stability, and bioavailability. researchgate.net

Chromatographic Method Development for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for the final purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. For a polar compound like this compound, a reverse-phase HPLC method would be the standard approach.

Illustrative HPLC Method Parameters:

A typical method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a standard starting point for method development for pyridine derivatives. researchgate.netthermofisher.com

This method would be capable of separating the final product from starting materials, intermediates, and byproducts, allowing for accurate quantification and purity determination. The development and validation of such methods are crucial in pharmaceutical and chemical research. helixchrom.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an invaluable tool for identifying volatile byproducts that may form during its synthesis. For instance, in reactions involving sulfonyl chlorides, volatile impurities can be generated. mit.edu

GC-MS analysis of the reaction headspace or of an organic extract of the reaction mixture could identify low molecular weight impurities. rsc.org The mass spectrometer provides structural information on the separated components, aiding in the identification of unknown byproducts. core.ac.uknih.gov

Hypothetical GC-MS Findings for a Synthetic Step:

| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |

| 3.5 | Pyridine | 79, 52 |

| 5.2 | Methanesulfonyl chloride | 114, 79, 63 |

| 8.1 | Chloropyridine isomer | 113, 78 |

This table is for illustrative purposes and lists potential volatile byproducts that could be detected. innovareacademics.in

Advanced Spectrophotometric Techniques for Reaction Kinetics

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed to study the kinetics of reactions by monitoring the change in concentration of reactants or products over time.

UV-Vis Spectroscopy for Concentration Monitoring

UV-Vis spectroscopy is a simple and effective technique for quantitative analysis of compounds that absorb ultraviolet or visible light. The pyridine ring in this compound would exhibit characteristic UV absorbance. researchgate.netsielc.com

By monitoring the absorbance at a specific wavelength corresponding to the product or a reactant, the rate of the reaction can be determined. For example, in the final step of a synthesis, the formation of the product could be followed by an increase in absorbance at its λmax. acs.orgrsc.org

Illustrative Kinetic Study Data:

A kinetic run could involve periodically sampling the reaction mixture, diluting it, and measuring the absorbance.

| Time (minutes) | Absorbance at λmax (e.g., 254 nm) | Calculated Concentration (M) |

| 0 | 0.050 | 0.001 |

| 10 | 0.250 | 0.005 |

| 20 | 0.400 | 0.008 |

| 30 | 0.500 | 0.010 |

| 60 | 0.600 | 0.012 |

| 120 | 0.650 | 0.013 |

This data is hypothetical and assumes a reaction where the product has a distinct UV absorbance. researchgate.net

Plotting concentration versus time would allow for the determination of the reaction rate and order, providing valuable insights into the reaction mechanism.

Fluorescence Spectroscopy for Probe Development

Fluorescence spectroscopy is a pivotal analytical technique in biochemical and biomedical research, enabling the detection and quantification of specific analytes with high sensitivity and selectivity. The development of fluorescent probes, molecules that exhibit a change in their fluorescence properties upon interaction with a target, is central to this field. While direct research on the fluorescence properties of This compound is not extensively documented in scientific literature, an analysis of its structural components—a pyridine ring, a methylsulfonyl group, and a methanamine moiety—provides a strong basis for its potential application in the design and development of novel fluorescent probes.

The core structure of a fluorescent probe typically consists of a fluorophore, a recognition site for the target analyte, and a linker. The inherent chemical functionalities of this compound make it a versatile building block for creating such probes. The pyridine ring can serve as a key component of a fluorophore system, often participating in "push-pull" electronic systems that are common in fluorescent dyes. mdpi.com In these systems, an electron-donating group and an electron-withdrawing group are attached to a π-conjugated system, which can lead to desirable photophysical properties such as large Stokes shifts and high quantum yields. mdpi.com

The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. When attached to the pyridine ring, it can significantly influence the electronic distribution within the molecule. This feature can be exploited to create a "push-pull" fluorophore by introducing an electron-donating group elsewhere on the pyridine ring or on an attached conjugated system. The modulation of the intramolecular charge transfer (ICT) state in such systems often forms the basis for the sensing mechanism of the fluorescent probe. For instance, the interaction of the probe with an analyte can alter the efficiency of the ICT process, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The electron-withdrawing nature of a sulfonyl group has been utilized in the design of fluorescent probes for various applications.

The methanamine group (-CH₂NH₂) provides a reactive handle for further chemical modification. This primary amine can be readily functionalized to introduce a specific recognition moiety for a target analyte, such as a metal ion chelator, a receptor ligand, or a reactive group for a specific biomolecule. For example, the amine group can be used to link the pyridine core to other aromatic systems to extend the π-conjugation, thereby tuning the fluorescence emission to longer wavelengths, which is often advantageous for biological imaging to minimize background autofluorescence. nih.gov Furthermore, the nitrogen atom of the aminomethyl group, as well as the pyridine nitrogen, can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence of the molecule through mechanisms like chelation-enhanced fluorescence (CHEF). rsc.org

The development of fluorescent probes based on pyridine scaffolds is an active area of research. mdpi.comrsc.orggncl.cn Scientists have successfully designed pyridine-based probes for detecting a variety of analytes, including metal ions, pH, and biologically relevant small molecules. rsc.orggncl.cn The fluorescence properties of these probes, such as their excitation and emission wavelengths, quantum yields, and sensitivity to the local environment, are fine-tuned by the strategic placement of different functional groups on the pyridine ring. nih.gov For example, the introduction of substituents can alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission spectra. nih.gov

While specific experimental data for this compound is not available, the principles of fluorescent probe design strongly suggest its potential as a valuable scaffold. Future research could involve the synthesis of derivatives of this compound and the systematic investigation of their photophysical properties. Such studies would likely involve characterizing the absorption and emission spectra in various solvents, determining fluorescence quantum yields, and evaluating their response to different analytes. The data from such investigations would be crucial in establishing the utility of this compound in the development of new fluorescent probes for a range of applications in chemistry, biology, and medicine.

Q & A

Q. What are the optimized synthetic routes for (6-(Methylsulfonyl)pyridin-3-yl)methanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Substitution of a halogen (e.g., chlorine) at the pyridine's 6-position using a nucleophilic reagent like methylsulfonyl under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Amination of the 3-position via Buchwald-Hartwig coupling or direct substitution with ammonia/amine sources.

Optimization Tips: - Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Monitor reaction progress with LC-MS to avoid over-oxidation of the methylsulfonyl group .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Pyridine protons (δ 7.5–8.5 ppm), methylsulfonyl group (singlet at δ 3.1–3.3 ppm), and methanamine protons (δ 1.5–2.5 ppm, split due to NH₂ coupling) .

- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 201.1 (calculated for C₇H₁₀N₂O₂S). Fragmentation patterns confirm the methylsulfonyl group (loss of SO₂CH₃, m/z 141) .

- Infrared (IR): Strong absorption bands for S=O (1150–1300 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. How do the physical properties (e.g., solubility, stability) of this compound influence experimental design?

Methodological Answer:

- Solubility: Moderately soluble in polar solvents (DMSO, methanol) but poorly in water. Pre-solubilize in DMSO for biological assays (<1% v/v to avoid cytotoxicity) .

- Stability: Susceptible to hydrolysis under acidic/alkaline conditions. Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, and how are mechanistic insights gained?

Methodological Answer:

- In vitro Assays:

- Mechanistic Probes:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Key Modifications:

- Data-Driven Design:

- Compare analogs in bioactivity tables (e.g., IC₅₀, logP) to identify critical substituents .

Q. How should researchers address contradictions in reported data (e.g., conflicting solubility or bioactivity values)?

Methodological Answer:

- Root-Cause Analysis:

- Verify purity (>95% via HPLC) and storage conditions, as impurities or degradation products skew results .

- Replicate assays under standardized protocols (e.g., fixed pH, temperature).

- Collaborative Validation: Cross-check data with independent labs using shared reference samples .

Q. What computational methods are employed to predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolites (e.g., sulfonyl group oxidation, amine glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.